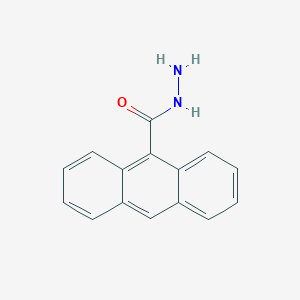
Anthracene-9-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Anthracenecarboxylic acid, hydrazide is an organic compound derived from 9-anthracenecarboxylic acid It is characterized by the presence of a hydrazide functional group (-CONHNH2) attached to the anthracene ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-anthracenecarboxylic acid, hydrazide typically involves the reaction of 9-anthracenecarboxylic acid with hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows: [ \text{9-Anthracenecarboxylic acid} + \text{Hydrazine} \rightarrow \text{9-Anthracenecarboxylic acid, hydrazide} ]
Industrial Production Methods: While specific industrial production methods for 9-anthracenecarboxylic acid, hydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: 9-Anthracenecarboxylic acid, hydrazide can undergo oxidation reactions, typically forming corresponding oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form various reduced products, depending on the reducing agents and conditions used.
Substitution: It can participate in substitution reactions where the hydrazide group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various electrophiles can be used to introduce new functional groups via substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction could produce anthracene derivatives with reduced functional groups.
Applications De Recherche Scientifique
9-Anthracenecarboxylic acid, hydrazide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and coordination complexes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Mécanisme D'action
The mechanism of action of 9-anthracenecarboxylic acid, hydrazide involves its interaction with various molecular targets and pathways. The compound can form stable radicals upon light irradiation, which can then participate in further chemical reactions . These radicals can interact with biological molecules, potentially leading to therapeutic effects. The exact molecular targets and pathways are still under investigation, but the compound’s ability to undergo photochemical reactions is a key aspect of its mechanism of action.
Comparaison Avec Des Composés Similaires
9-Anthracenecarboxylic acid: The parent compound, which lacks the hydrazide group.
9-Anthracenemethanol: A derivative with a hydroxymethyl group instead of the carboxylic acid or hydrazide group.
9,10-Anthracenedicarboxylic acid: A related compound with two carboxylic acid groups.
Uniqueness: 9-Anthracenecarboxylic acid, hydrazide is unique due to the presence of the hydrazide functional group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research in various fields, including chemistry, biology, and materials science.
Propriétés
Numéro CAS |
61258-69-3 |
|---|---|
Formule moléculaire |
C15H12N2O |
Poids moléculaire |
236.27 g/mol |
Nom IUPAC |
anthracene-9-carbohydrazide |
InChI |
InChI=1S/C15H12N2O/c16-17-15(18)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H,16H2,(H,17,18) |
Clé InChI |
LIGPKYSJJKFJRY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-[(4-Bromophenyl)(hydroxy)methyl]isoxazole-4-carboxylate](/img/structure/B12328130.png)
![Phenol,4-[[(4-butylphenyl)imino]methyl]-, 1-acetate](/img/structure/B12328132.png)
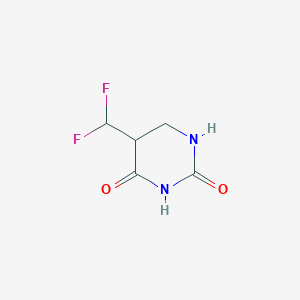
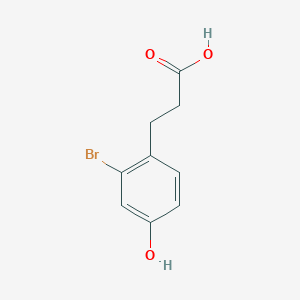
![Benzoic acid, 4-[(aminoiminomethyl)amino]-, methyl ester](/img/structure/B12328150.png)
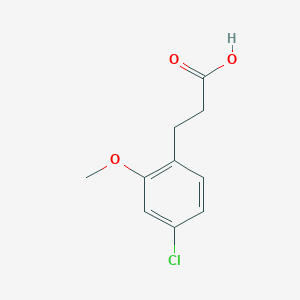
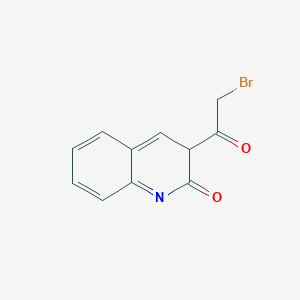
![(1R,3R,4R)-Rel-2-Boc-5,5-difluoro-2-azabicyclo-[2.2.2]octane-3-carboxylic acid](/img/structure/B12328163.png)
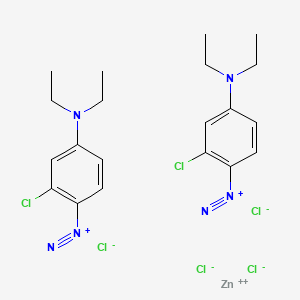
![ethyl 2-[(3Z)-thiolan-3-ylidene]acetate](/img/structure/B12328185.png)
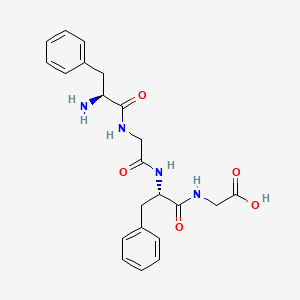
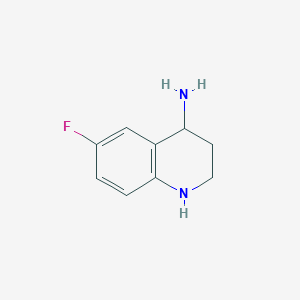
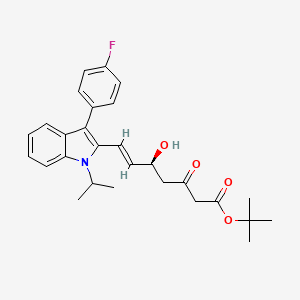
![Pyrazolo[5,1-b]thiazole-7-carbonitrile, 6-methyl-](/img/structure/B12328204.png)
